molecular formula C7H10N2O2 B6203621 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid CAS No. 1710472-05-1

2-(4-ethyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B6203621
CAS RN: 1710472-05-1
M. Wt: 154.17 g/mol
InChI Key: ZOZOJXQQYKJMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethyl-1H-pyrazol-1-yl)acetic acid (2-Et-PAA) is a compound belonging to the class of organic acids. It is a colorless, odorless, and water-soluble compound, which is widely used in the pharmaceutical and agricultural industries. 2-Et-PAA has a variety of applications in the field of scientific research, due to its unique properties. These properties include its ability to act as a chelating agent, its low toxicity, and its ability to act as a buffer. In

Mechanism of Action

2-(4-ethyl-1H-pyrazol-1-yl)acetic acid has several mechanisms of action. It acts as a chelating agent by forming complexes with metal ions. It also acts as a buffer by maintaining a constant pH in biochemical assays. In addition, this compound is a reagent that can be used in organic synthesis. It can also act as an inhibitor of enzymes, and can be used to study enzyme kinetics.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It can act as a chelating agent, forming complexes with metal ions. It can also act as a buffer, maintaining a constant pH in biochemical assays. In addition, this compound is a reagent that can be used in organic synthesis. It can also act as an inhibitor of enzymes, and can be used to study enzyme kinetics.

Advantages and Limitations for Lab Experiments

2-(4-ethyl-1H-pyrazol-1-yl)acetic acid has several advantages for laboratory experiments. It is a colorless, odorless, and water-soluble compound, which makes it easy to work with. It is also relatively non-toxic, and can act as a chelating agent, buffer, and reagent in organic synthesis. However, this compound has some limitations for laboratory experiments. It can react with other compounds, and can interfere with certain biochemical reactions. In addition, it can be difficult to obtain in large quantities.

Future Directions

The future of 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid is promising, with a variety of potential applications in the field of scientific research. It can be used in the development of new pharmaceuticals, agrochemicals, and biocatalysts. In addition, it can be used to study enzyme kinetics, protein folding, and the investigation of DNA-protein interactions. Furthermore, this compound can be used in the development of new chelating agents, buffers, and reagents for organic synthesis. Finally, this compound can be used in the development of new inhibitors of enzymes.

Synthesis Methods

2-(4-ethyl-1H-pyrazol-1-yl)acetic acid is synthesized using a two-step process. In the first step, 4-ethyl-1H-pyrazole is reacted with acetic anhydride in the presence of a catalyst. This reaction yields 2-(4-ethyl-1H-pyrazol-1-yl)acetamide. In the second step, the acetamide is reacted with an acid catalyst to produce this compound. The reaction is carried out in an inert atmosphere and at a temperature of about 70°C.

Scientific Research Applications

2-(4-ethyl-1H-pyrazol-1-yl)acetic acid has a variety of applications in the field of scientific research. It is used as a chelating agent in the preparation of metal complexes, as a buffer in biochemical assays, and as a reagent in organic synthesis. It is also used in the preparation of pharmaceuticals, agrochemicals, and biocatalysts. In addition, this compound is used in the study of enzyme kinetics, protein folding, and the investigation of DNA-protein interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid involves the reaction of 4-ethyl-1H-pyrazole with chloroacetic acid followed by hydrolysis of the resulting ester.", "Starting Materials": [ "4-ethyl-1H-pyrazole", "Chloroacetic acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-ethyl-1H-pyrazole (1.0 g, 0.01 mol) in ethanol (10 mL) and add chloroacetic acid (1.5 g, 0.01 mol) to the solution.", "Step 2: Add sodium hydroxide (1.0 g, 0.025 mol) to the solution and reflux for 4 hours.", "Step 3: Cool the reaction mixture and add water (10 mL).", "Step 4: Acidify the solution with hydrochloric acid and extract the product with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the product by recrystallization from ethanol to obtain 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid as a white solid (yield: 70-80%)." ] }

CAS RN

1710472-05-1

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(4-ethylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C7H10N2O2/c1-2-6-3-8-9(4-6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)

InChI Key

ZOZOJXQQYKJMSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(N=C1)CC(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.